molecular formula C18H20N4O2S2 B2513854 (4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1286718-47-5

(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2513854
CAS RN: 1286718-47-5
M. Wt: 388.5
InChI Key: FQYGMMUCEOXJCW-UHFFFAOYSA-N
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Description

(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications

Visible-Light Organophotocatalysis

The benzo[c][1,2,5]thiadiazole (BTZ) motif, present in our compound, has been extensively studied for its use in photovoltaics and as fluorescent sensors. However, its potential as a visible-light organophotocatalyst remained unexplored until recently . Researchers synthesized a library of 26 donor–acceptor (D–A) compounds based on the BTZ group. By systematically varying the donor groups while keeping the BTZ acceptor constant, they modified the photocatalyst’s optoelectronic and photophysical properties. These organophotocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions.

Anti-Inflammatory and Analgesic Activity

Thiazoles, including our compound, have diverse biological activities. The presence of a thiazolidinone ring has been associated with greater anti-inflammatory and analgesic effects . Further investigations into this aspect could reveal novel therapeutic applications.

Cytotoxic Effects

Exploring the cytotoxic potential of our compound is crucial. Among related derivatives, one bearing a 2,4-difluoro group at the phenyl moiety demonstrated adequate cytotoxic effects . This finding suggests potential applications in cancer research.

Bioimaging Probes

The BTZ group has been used as fluorescent sensors for bioimaging. Our compound’s structure could be tailored to target specific cellular components, such as lipid droplets, mitochondria, or plasma membranes . Investigating its bioimaging capabilities may yield exciting results.

Photoredox Catalysis Alternatives

As precious metals used in current photoredox catalysts raise environmental concerns, researchers seek sustainable alternatives. Organophotocatalysts offer promise, and our compound’s properties could be fine-tuned for favorable redox potentials and photophysical behavior . It might contribute to greener photochemical transformations.

properties

IUPAC Name

[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-10-4-5-11(2)15-14(10)19-18(25-15)24-13-6-8-22(9-7-13)17(23)16-12(3)20-21-26-16/h4-5,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYGMMUCEOXJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)C4=C(N=NS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

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